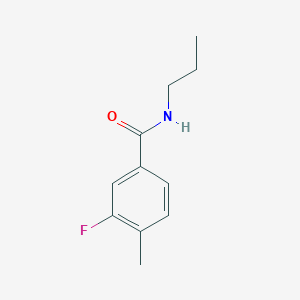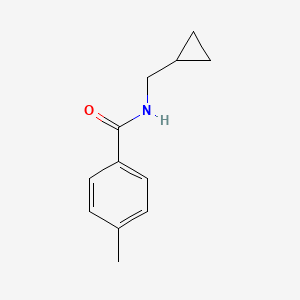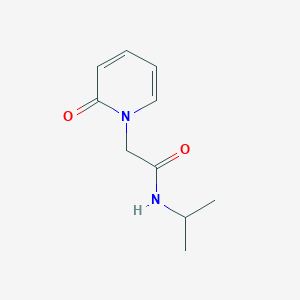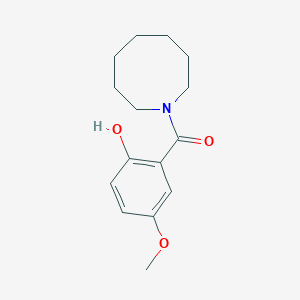
Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone, also known as AHMM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and other industries. AHMM is a synthetic compound that belongs to the class of ketones and is known for its potent anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development. Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and cancer development.
Biochemical and Physiological Effects:
Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has been shown to exhibit potent anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has also been shown to exhibit antibacterial and antifungal effects, indicating its potential use in the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is its potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. However, one of the limitations of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone. One potential direction is the development of new drugs based on Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone for the treatment of inflammatory diseases and cancer. Another potential direction is the study of the antibacterial and antifungal properties of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone for the development of new treatments for infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone and its potential side effects.
Synthesemethoden
Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is synthesized by the reaction of 2-hydroxy-5-methoxybenzaldehyde with 3-amino-1-azabicyclo[2.2.2]octane in the presence of acetic acid. The reaction proceeds via a condensation reaction and yields Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has been extensively studied in scientific research for its potential applications in the pharmaceutical industry. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has also been studied for its antibacterial and antifungal properties, indicating its potential use in the treatment of infectious diseases.
Eigenschaften
IUPAC Name |
azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-19-12-7-8-14(17)13(11-12)15(18)16-9-5-3-2-4-6-10-16/h7-8,11,17H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBYBALXERDVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

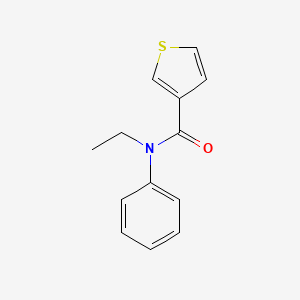
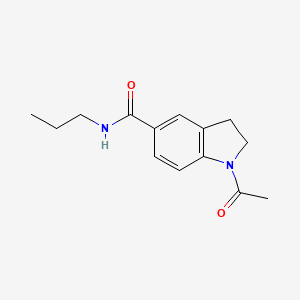
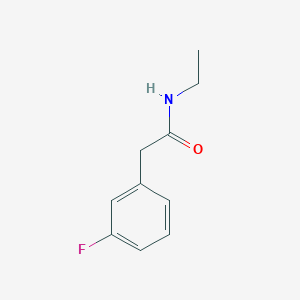
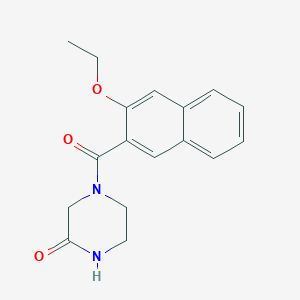



![N,N-dimethyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7473957.png)
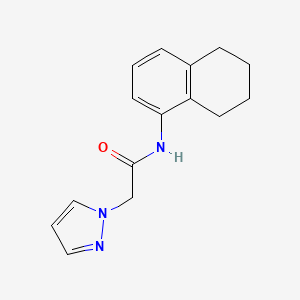
![2-[(2-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7473982.png)
![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)
